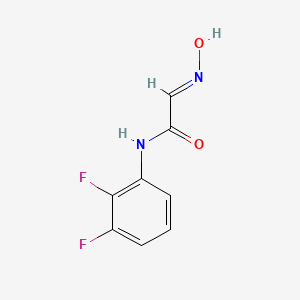
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Descripción general
Descripción
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chlorobenzyl and piperidinyl groups in the molecule suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the oxazole ring with 2-chlorobenzyl halides under basic conditions.
Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution of the oxazole derivative with piperidine.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
- 5-(2-Chlorobenzyl)-2-(piperidin-4-yl)oxazole
- 5-(2-Chlorobenzyl)-2-(morpholin-3-yl)oxazole
Uniqueness
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is unique due to the specific positioning of the piperidinyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12/h1-2,4,6,10,12,17H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUKNZHCSZNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)
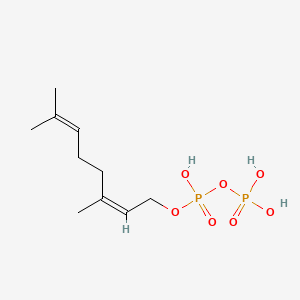
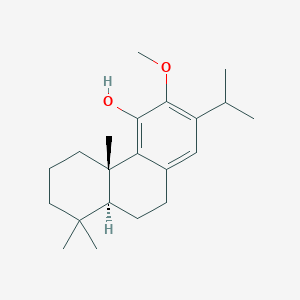
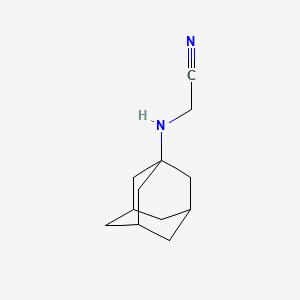
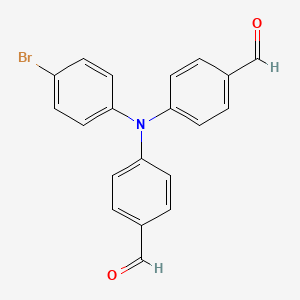
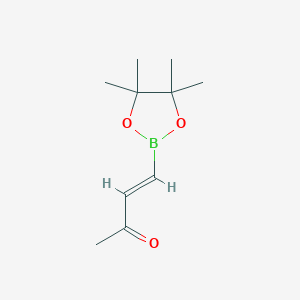


![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)
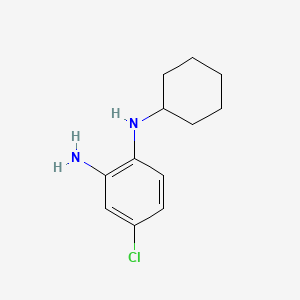
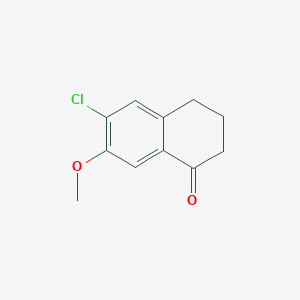
![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)
